8-(4-butylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Overview
Description
8-(4-butylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic compound belonging to the class of purine derivatives These compounds are known for their extensive applications in various fields, including biology, biochemistry, and medicine
Mechanism of Action
Target of Action
It is known that purine derivatives are widely studied due to their extensive applications in biology, biochemistry, and medicine . They are applicable in anticancer therapy, as antivirals, and as agonists and antagonists of adenosine receptors .
Mode of Action
The compound has been prepared via a cu(i)-catalyzed azide-alkyne 1,3-dipolar cycloaddition reaction . This suggests that it may interact with its targets through similar chemical reactions.
Biochemical Pathways
Purine derivatives are known to participate in aromatic nucleophilic reactions with different n- and s-nucleophiles . The triazolyl ring in purine C6 positions acts as a good leaving group .
Result of Action
Given the known applications of purine derivatives in anticancer therapy, as antivirals, and as agonists and antagonists of adenosine receptors , it can be inferred that the compound may have similar effects.
Action Environment
It is known that the reaction used to prepare the compound was carried out in dmf at 60°c for 11 hours, in a flask covered from light . This suggests that the compound’s action may be influenced by similar environmental conditions.
Preparation Methods
The synthesis of 8-(4-butylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the imidazo[2,1-f]purine core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the butylphenyl group: This is achieved through a substitution reaction, where a suitable butylphenyl derivative is introduced to the core structure.
Methylation: The final step involves the methylation of specific positions on the purine ring to achieve the desired trimethyl substitution.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
8-(4-butylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the butylphenyl group, using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used, often resulting in derivatives with modified functional groups.
Scientific Research Applications
8-(4-butylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.
Industry: It may be used in the development of new materials and as a component in chemical manufacturing processes.
Comparison with Similar Compounds
Similar compounds to 8-(4-butylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione include other purine derivatives with different substituents. For example:
2,6-Bis[4-(4-butylphenyl)-1H-1,2,3-triazol-1-yl]-9-dodecyl-9H-purine: This compound features a triazole ring and a dodecyl chain, offering different chemical properties and applications.
2,6-Diamine-9H-purine derivatives: These compounds are studied for their antitumor activities and functional mechanisms.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
6-(4-butylphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O2/c1-5-6-7-14-8-10-15(11-9-14)24-12(2)13(3)25-16-17(21-19(24)25)23(4)20(27)22-18(16)26/h8-11H,5-7H2,1-4H3,(H,22,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFPKNJRUSYVBNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)N2C(=C(N3C2=NC4=C3C(=O)NC(=O)N4C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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